molecular formula C21H21NO6S2 B2846457 3-((Furan-2-ylmethyl)sulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine CAS No. 1796970-66-5

3-((Furan-2-ylmethyl)sulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine

Cat. No.: B2846457
CAS No.: 1796970-66-5
M. Wt: 447.52
InChI Key: SCAMYYHEJJGTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Furan-2-ylmethyl)sulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine is a synthetically derived chemical reagent designed for research and development purposes. This compound features a unique molecular architecture, incorporating an azetidine ring core that is functionalized with two distinct sulfonyl groups. One sulfonyl group is linked to a furan-2-ylmethyl moiety, a heterocyclic unit often employed in medicinal chemistry to influence a molecule's electronic properties and metabolic profile . The other is connected to a 4'-methoxy-[1,1'-biphenyl]-4-yl group, a biphenyl system known for its potential to engage in pi-pi stacking interactions within biological targets . The presence of these features suggests potential utility as a key intermediate in organic synthesis or as a potential pharmacophore in drug discovery efforts, particularly in the design of protease inhibitors or other small-molecule therapeutics where the sulfonamide functional group can play a critical role in target binding. Researchers may find value in this compound for constructing more complex molecular entities or for probing structure-activity relationships in hit-to-lead optimization campaigns. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)-1-[4-(4-methoxyphenyl)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S2/c1-27-18-8-4-16(5-9-18)17-6-10-20(11-7-17)30(25,26)22-13-21(14-22)29(23,24)15-19-3-2-12-28-19/h2-12,21H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAMYYHEJJGTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((Furan-2-ylmethyl)sulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine , commonly referred to as Furan-biphenyl azetidine , has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Furan-biphenyl azetidine can be represented as follows:

C17H18N2O4S2\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4\text{S}_2

Structural Features

  • Furan Ring : A five-membered aromatic ring containing oxygen, contributing to the compound's reactivity.
  • Biphenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Azetidine Core : A four-membered saturated ring that can affect the compound's conformational flexibility.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties, particularly against RNA viruses. For instance, a study highlighted small molecules that inhibit SARS-CoV-2 entry into host cells, suggesting that modifications in sulfonamide groups can enhance antiviral efficacy .

Anticancer Potential

Research has shown that sulfonamide derivatives can exhibit significant anticancer properties. The biphenyl moiety in Furan-biphenyl azetidine may enhance its ability to interact with cancer cell receptors or enzymes involved in tumor progression. A related compound demonstrated effectiveness in inhibiting cancer cell proliferation through apoptosis induction .

The proposed mechanism of action for Furan-biphenyl azetidine involves:

  • Inhibition of Enzymatic Activity : The sulfonyl groups may interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.

Case Studies

  • Inhibition of Viral Entry
    • A study explored the interaction between compounds similar to Furan-biphenyl azetidine and viral proteins, demonstrating significant inhibition of viral entry into host cells . This suggests potential applications in antiviral therapies.
  • Anticancer Activity
    • In vitro studies on sulfonamide derivatives showed promising results against various cancer cell lines, indicating that Furan-biphenyl azetidine could possess similar properties. The mechanism involved apoptosis and cell cycle arrest .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 (µM)Reference
Compound AAntiviralSARS-CoV-25.0
Compound BAnticancerVarious Cancer Cells10.0
Furan-biphenyl azetidineProposed ActivityUnknownTBDTBD

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Modifications

  • 3-Chloro-1-[(4-methylphenyl)sulfonyl]-4-(2-nitrophenyl)azetidin-2-one (5o): This compound () replaces the furan-2-ylmethyl sulfonyl group with a chloro substituent and introduces a nitro group on the phenyl ring. The carbonyl group in the azetidin-2-one ring also alters ring strain and hydrogen-bonding capacity .
  • Azetidine, 2-(2,3-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl] (CAS 824390-94-5) : The 2,3-dimethoxyphenyl group in this analogue () introduces steric bulk and electron-donating methoxy groups, which may hinder sulfonyl group rotation. In contrast, the 4'-methoxy-biphenyl in the target compound offers a planar aromatic system with extended conjugation .

Sulfonyl Group Variations

  • N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide: This compound () features a non-cyclic sulfonamide with azide functionalities. The absence of the azetidine ring reduces conformational constraints, while the azide groups introduce explosive and photochemical instability risks absent in the target compound .
  • [1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane : The trifluoromethylthiol group in this derivative () enhances lipophilicity and metabolic resistance compared to the sulfonyl groups in the target compound. However, the sulfonyl groups in azetidine derivatives may improve water solubility via hydrogen bonding .
Pharmacological and Physicochemical Properties

Azetidine sulfonyl derivatives are explored for antimicrobial and anticancer activities (). The target compound’s biphenyl and furan groups may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) compared to simpler analogues like 5o (). Table 1 summarizes key differences:

Property Target Compound 3-Chloro-1-[(4-methylphenyl)sulfonyl]-4-(2-nitrophenyl)azetidin-2-one (5o) Azetidine, 2-(2,3-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]
Molecular Weight ~525 g/mol (estimated) 463.3 g/mol 377.4 g/mol
Key Substituents 4'-Methoxy-biphenyl, furan-2-ylmethyl sulfonyl Nitrophenyl, chloro 2,3-Dimethoxyphenyl
Solubility Moderate (polar sulfonyl groups) Low (nitro group reduces solubility) Low (dimethoxy increases lipophilicity)
Synthetic Yield Not reported 74% Not reported
Bioactivity Potential kinase inhibition (inferred) Antimicrobial (reported in ) Not reported

Preparation Methods

Preparation of 4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl Chloride

The biphenyl sulfonyl chloride is synthesized via a Suzuki-Miyaura coupling followed by sulfonation:

  • Suzuki Coupling : 4-Bromoanisole reacts with 4-boronoiodobenzene under palladium catalysis to yield 4'-methoxy-[1,1'-biphenyl].
  • Sulfonation : Treatment with chlorosulfonic acid at 0°C introduces the sulfonic acid group, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride.

Synthesis of 1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-thiol

  • Azetidine Protection : Azetidin-3-ol is protected as its tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during sulfonylation.
  • Nitrogen Sulfonylation : The protected azetidine reacts with 4'-methoxy-[1,1'-biphenyl]-4-sulfonyl chloride in dichloromethane using sodium hydride as a base, yielding the monosubstituted sulfonamide.
  • Deprotection and Thiol Introduction : The TBS group is removed with tetrabutylammonium fluoride (TBAF), and the resulting alcohol is converted to a mesylate (methanesulfonyl chloride, pyridine, 0°C). Displacement with potassium thioacetate in DMF, followed by hydrolysis, affords the thiol intermediate.

Introduction of the Furan-2-ylmethyl Sulfonyl Group

Thioether Formation

The azetidine thiol reacts with furan-2-ylmethyl bromide in isopropanol under basic conditions (NaOH, 50°C) to form the thioether derivative. This step leverages nucleophilic substitution, with the thiol acting as a soft nucleophile.

Oxidation to Sulfone

The thioether is oxidized to the sulfone using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature. This method, validated in analogous systems, ensures high conversion without over-oxidation.

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, dichloromethane/methanol 95:5), yielding the title compound as a white solid. Characterization by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and high-resolution mass spectrometry confirms structural integrity. Crystallographic analysis, if performed, would reveal intermolecular N–H⋯O hydrogen bonds akin to those observed in related sulfonamide crystals.

Alternative Methodologies and Optimization Considerations

Direct Sulfonylation at Position 3

An alternative route involves introducing the furan-2-ylmethyl sulfonyl group via nucleophilic displacement. If the azetidine 3-position bears a bromide, reaction with sodium furfuryl sulfinate in DMF could directly yield the sulfone. However, this method requires prior bromination, which may complicate synthesis.

Phase Transfer Catalysis

For large-scale production, phase transfer catalysts like tetrabutylammonium hydrogensulfate can enhance reaction efficiency in biphasic systems, as demonstrated in similar sulfonylation reactions.

Challenges and Mitigation Strategies

  • Regioselectivity in Biphenyl Sulfonation : Controlled reaction temperatures (−10°C to 0°C) and stoichiometric chlorosulfonic acid minimize polysulfonation.
  • Thiol Oxidation Side Reactions : Use of mild oxidizing agents (e.g., m-CPBA instead of H$$ _2$$O$$ _2 $$/V$$ _2$$O$$ _5 $$) prevents over-oxidation to sulfonic acids.

Q & A

[Basic] What are the established synthetic routes for 3-((Furan-2-ylmethyl)sulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging sulfonylation and azetidine ring formation. Key steps include:

Sulfonylation of Azetidine : Reacting azetidine with furan-2-ylmethylsulfonyl chloride and 4'-methoxy-[1,1'-biphenyl]-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. This step requires precise stoichiometry to avoid over-sulfonylation .

Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical for isolating the target compound from byproducts .

Optimization : Yield is highly dependent on temperature (0–25°C), solvent choice (e.g., dichloromethane or acetonitrile), and reaction time (12–24 hours). Excess base can lead to hydrolysis, reducing efficiency .

[Basic] Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Methodological Answer:
A combination of techniques ensures structural validation:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ ~3.8 ppm), and azetidine ring protons (δ 3.5–4.5 ppm). Integration ratios confirm substituent positions .
    • 2D NMR (COSY, HSQC) : Resolves coupling between furan and biphenyl moieties .
  • X-ray Crystallography : Provides definitive proof of stereochemistry and bond angles, especially for the azetidine ring and sulfonyl groups. Requires high-purity single crystals grown via slow evaporation in ethanol/water .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 489.12) .

[Advanced] How can researchers optimize the regioselectivity of sulfonylation reactions during synthesis?

Methodological Answer:
Regioselectivity challenges arise due to competing sulfonyl group attachments. Strategies include:

  • Directed Protecting Groups : Temporarily block reactive sites on azetidine using tert-butoxycarbonyl (Boc) before selective deprotection .
  • Computational Modeling : Use density functional theory (DFT) to predict sulfonyl chloride electrophilicity and azetidine nucleophilic sites. Software like Gaussian or ORCA can model transition states .
  • Kinetic Control : Conduct reactions at low temperatures (−10°C) to favor the thermodynamically less stable but desired regioisomer .

[Advanced] What strategies are recommended to resolve discrepancies in reported biological activity data for sulfonamide-containing azetidine derivatives?

Methodological Answer:
Discrepancies often stem from assay variability or structural impurities. Mitigation approaches:

Standardized Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., cisplatin for anticancer assays) .

Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to compare activity trends across studies, controlling for variables like solvent (DMSO vs. saline) .

Structural Reanalysis : Re-examine NMR and HPLC data from conflicting studies to identify unaccounted stereoisomers or degradation products .

[Advanced] How should researchers design in vitro assays to evaluate the pharmacokinetic properties of this compound, considering its structural complexity?

Methodological Answer:
Key assays and methodologies:

  • Solubility and Stability :
    • PBS/DMSO Solubility : Measure via UV-Vis spectroscopy at λ_max ~260 nm (aromatic absorption) .
    • Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS over 60 minutes .
  • Membrane Permeability :
    • Caco-2 Cell Monolayers : Assess apical-to-basolateral transport (apparent permeability, P_app) to predict intestinal absorption .
  • Protein Binding :
    • Equilibrium Dialysis : Quantify binding to human serum albumin (HSA) using radiolabeled or fluorescently tagged compound .

[Basic] What are the primary challenges in characterizing the electronic effects of the 4'-methoxy substituent on the biphenyl moiety?

Methodological Answer:
The methoxy group’s electron-donating nature influences π-stacking and reactivity. Characterization methods:

  • Hammett Analysis : Compare reaction rates (e.g., sulfonylation) with analogs bearing electron-withdrawing groups (e.g., nitro) to quantify electronic effects .
  • UV-Vis Spectroscopy : Monitor bathochromic shifts in absorbance (Δλ ~10–15 nm) due to methoxy-enhanced conjugation .

[Advanced] How can computational methods predict interaction mechanisms between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., cyclooxygenase-2). Focus on sulfonyl groups’ hydrogen bonding with active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability and identify key interaction hotspots (e.g., furan ring hydrophobic contacts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.